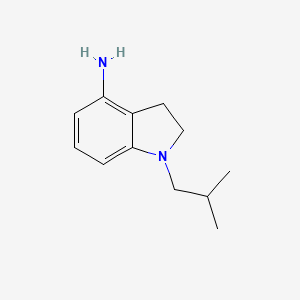1-Isobutylindolin-4-amine
CAS No.:
Cat. No.: VC15990463
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H18N2 |
|---|---|
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 1-(2-methylpropyl)-2,3-dihydroindol-4-amine |
| Standard InChI | InChI=1S/C12H18N2/c1-9(2)8-14-7-6-10-11(13)4-3-5-12(10)14/h3-5,9H,6-8,13H2,1-2H3 |
| Standard InChI Key | YGNUJOKXOXOBGG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1CCC2=C(C=CC=C21)N |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
1-Isobutylindolin-4-amine consists of an indole scaffold—a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The isobutyl group () is bonded to the nitrogen atom at position 1 of the indole, while the amine group () resides at position 4. This substitution pattern distinguishes it from simpler indole derivatives and influences its electronic and steric properties .
Table 1: Key Molecular Identifiers
Synthesis and Reactivity
Synthetic Pathways
While no explicit synthesis protocols for 1-Isobutylindolin-4-amine are documented in the primary literature, its structure suggests feasible routes via established indole functionalization methods. A plausible approach involves:
-
Fischer Indole Synthesis: Condensation of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .
-
N-Alkylation: Introduction of the isobutyl group via alkylation of indolin-4-amine with isobutyl bromide or iodide in the presence of a base.
The amine group at position 4 may require protection during synthesis to prevent undesired side reactions. Computational retrosynthetic analysis using the compound’s InChIKey and SMILES strings supports the feasibility of these pathways .
Reactivity Profile
The compound’s reactivity is governed by two functional groups:
-
Indole Nitrogen: The isobutyl group enhances steric hindrance, potentially reducing nucleophilicity at the nitrogen.
-
Aromatic Amine: The amine at position 4 can participate in electrophilic substitution reactions, azo coupling, or serve as a ligand in coordination chemistry.
Physicochemical Properties
Computed Properties
PubChem’s computational data provides insights into the compound’s physicochemical behavior:
-
LogP (Partition Coefficient): Estimated at 3.2, indicating moderate lipophilicity.
-
Hydrogen Bond Donor/Acceptor Count: 1 donor (amine) and 1 acceptor (indole nitrogen) .
Table 2: Spectral Signatures (Predicted)
| Technique | Key Features |
|---|---|
| ¹H NMR | - Aromatic protons: δ 6.5–7.5 ppm |
| - Isobutyl CH: δ 2.5–3.0 ppm | |
| FTIR | - N-H stretch: ~3400 cm |
| - Aromatic C=C: ~1600 cm |
Experimental data on melting point, solubility, or stability remains unreported, necessitating further characterization.
Challenges and Future Work
Data Gaps
Critical gaps exist in experimental validation of the compound’s properties. Priority areas include:
-
Synthetic Optimization: Developing high-yield routes with minimal byproducts.
-
Biological Screening: Assessing antimicrobial, anticancer, or neurological activity.
-
Thermal Analysis: Determining melting point and thermal stability.
Computational Modeling
Leveraging the compound’s SMILES and InChI descriptors, machine learning models could predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, accelerating drug discovery efforts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume